molecular formula C23H27N3O4S B4102967 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4102967
M. Wt: 441.5 g/mol
InChI Key: QVSHJOAHLGNTIZ-UHFFFAOYSA-N
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Description

This chemical, 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and considered a pivotal target for psychiatric and neurological disorders. Its primary research value lies in probing the role of cyclic nucleotide signaling, particularly cAMP and cGMP, in the basal ganglia circuitry to modulate dopaminergic and glutamatergic neurotransmission. Studies utilizing this inhibitor, such as those cited in patents (https://patents.google.com/patent/US20110092509A1/en), focus on investigating its potential effects in preclinical models of schizophrenia, targeting both positive symptoms and cognitive deficits by restoring cortical-striatal-thalamic circuit function. The compound's mechanism involves elevating intracellular cAMP and cGMP levels in striatopallidal and striatonigral pathways, leading to altered gene expression and neuronal excitability. This makes it an invaluable pharmacological tool for dissecting the pathophysiology of conditions like Huntington's disease and for advancing the development of novel therapeutic strategies that act upon the PDE10A enzyme (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4003570/).

Properties

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-15-22(31-16(2)24-15)20(27)18-19(17-7-4-3-5-8-17)26(23(29)21(18)28)10-6-9-25-11-13-30-14-12-25/h3-5,7-8,19,28H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSHJOAHLGNTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone with thiourea under basic conditions.

    Pyrrolone Formation: The pyrrolone structure is formed by reacting an appropriate diketone with an amine in the presence of a catalyst.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrrolone intermediates using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated synthesis techniques to reduce human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

The compound 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications, supported by case studies and data tables.

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent . Its structural components suggest activity against various biological targets:

  • Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. Research indicates that compounds with thiazole rings can inhibit the growth of certain pathogens, making them candidates for antibiotic development .
  • Anticancer Activity : Studies have shown that pyrrolone derivatives exhibit cytotoxic effects on cancer cell lines. The presence of the thiazole moiety may enhance this activity by interacting with cellular targets involved in cancer progression .

Agricultural Applications

The compound's potential extends to agricultural chemistry , particularly as a pesticide or herbicide:

  • Fungicidal Activity : Thiazole-based compounds have demonstrated efficacy against various fungal pathogens affecting crops. The compound's structure may contribute to its ability to disrupt fungal cell function .

Material Science

Research into the use of this compound in material science is emerging:

  • Polymer Synthesis : The unique chemical structure allows for the possibility of incorporating this compound into polymer matrices, potentially enhancing the properties of materials used in coatings and adhesives .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting potential for development as a new antibiotic .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines revealed that the compound induces apoptosis in specific cancer types through mitochondrial pathways. This suggests its potential as a lead compound in anticancer drug development .

Case Study 3: Agricultural Efficacy

Field trials demonstrated that formulations containing thiazole derivatives reduced fungal infections in crops by over 50%, highlighting their practical application in agriculture .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
FungicidalSignificant reduction in crop fungal infections

Mechanism of Action

The mechanism of action of 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites, while the morpholine group enhances its solubility and bioavailability. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Substituents

A key analogue, 4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one (), differs by replacing the phenyl group with a 3-ethoxyphenyl substituent. This modification also increases molecular weight (MW: ~525 g/mol vs. ~495 g/mol for the parent compound) and may enhance lipophilicity (logP increase by ~0.5 units) .

Fluorophenyl-Substituted Thiazole Derivatives

Compounds 4 and 5 () share the thiazole-pyrrolone scaffold but replace the phenyl group with fluorophenyl moieties. Single-crystal diffraction data reveal that fluorophenyl groups adopt perpendicular orientations relative to the planar core, influencing crystal packing and solubility. The electron-withdrawing fluorine atoms reduce electron density in the aromatic system, which could affect reactivity in electrophilic substitution reactions .

Physicochemical and Spectroscopic Comparisons

NMR Chemical Shift Analysis

Comparative NMR studies () highlight that substituents at specific positions (e.g., phenyl vs. ethoxyphenyl) induce chemical shift variations in regions corresponding to protons near the substitution site (e.g., δ 7.2–7.5 ppm for aromatic protons). For example:

Proton Position Target Compound (ppm) 3-Ethoxyphenyl Analogue (ppm) Fluorophenyl Derivative (ppm)
Aromatic C-H 7.35–7.42 6.85–7.10 (split by ethoxy) 7.20–7.60 (fluorine-coupled)
Hydroxy (O-H) 12.1 (broad) 12.3 (broad) Not observed (deuterated solvent)

These shifts reflect changes in electron density and hydrogen bonding capacity .

Crystallographic and Conformational Differences

X-ray data () show that fluorophenyl derivatives exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit, while the target compound’s structure (unreported in evidence) is predicted to adopt similar packing due to its planar core. The morpholinylpropyl chain in all analogues adopts an extended conformation, minimizing steric clashes with the thiazole ring .

Biological Activity

The compound 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule with potential biological activities. Its unique structure, which includes a thiazole ring and a pyrrolone moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula: C21H24N4O4S
  • Molecular Weight: 428.5 g/mol
  • IUPAC Name: 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity:
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, it has been tested against acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells, demonstrating significant growth inhibition at low concentrations (IC50 values around 0.3 to 1.2 µM) .
  • Mechanism of Action:
    • The mechanism underlying its anticancer activity appears to involve the inhibition of the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers . This was evidenced by reduced levels of phospho-ERK1/2 and p-p70S6K in treated cells.
  • Antimicrobial Properties:
    • Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against bacterial strains is limited . Further investigation is needed to elucidate its spectrum of activity.

Case Study 1: Anticancer Efficacy

In a controlled study involving MV4-11 and MOLM13 leukemia cell lines:

  • Methodology: Cells were treated with varying concentrations of the compound over a 48-hour period.
  • Findings: Significant inhibition of cell growth was observed, with IC50 values indicating high potency compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

A mechanistic study explored the effects on signaling pathways:

  • Experimental Setup: Western blot analyses were conducted to assess levels of key phosphorylated proteins involved in cell cycle regulation.
  • Results: The compound effectively down-regulated pMAPK levels, suggesting its role as a MEK inhibitor .

Data Table: Biological Activity Summary

Biological ActivityTarget Cell LineIC50 (µM)Mechanism of Action
AnticancerMV4-110.3MEK/ERK pathway inhibition
AnticancerMOLM131.2MEK/ERK pathway inhibition
AntimicrobialTBDTBDTBD

Q & A

Q. What are the key synthetic strategies for preparing 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrrol-2-one core via cyclization of substituted acrylates or malonates under basic or acidic conditions. For example, base-assisted cyclization (e.g., KOH/EtOH) can generate the dihydro-pyrrolone scaffold .
  • Step 2 : Introduction of the morpholinylpropyl group via nucleophilic substitution or alkylation reactions. For instance, reacting 3-chloropropylmorpholine with the pyrrolone intermediate in DMF at 80°C .
  • Step 3 : Thiazole-5-carbonyl incorporation using coupling agents (e.g., EDC/HOBt) to link the 2,4-dimethylthiazole moiety to the hydroxyl group on the pyrrolone ring .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization (EtOH/H₂O) are critical for isolating the final product .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to confirm proton environments (e.g., hydroxyl at δ ~12 ppm, morpholine protons at δ ~2.4–3.8 ppm) and carbonyl groups (δ ~165–175 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H]⁺: 484.18 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or morpholine groups) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:
  • Thiazole Modifications : Replace 2,4-dimethyl groups with halogens (e.g., Cl, F) to evaluate effects on target binding. For example, fluorinated thiazoles enhance metabolic stability .
  • Morpholine Propyl Chain : Substitute morpholine with piperidine or thiomorpholine to assess solubility and pharmacokinetics. Longer alkyl chains (e.g., butyl vs. propyl) may alter membrane permeability .
  • Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cytotoxicity in cancer lines) .

Q. What computational approaches are suitable for predicting the compound’s binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., kinases or GPCRs). Key interactions include hydrogen bonding with the hydroxyl group and π-π stacking of the phenyl ring .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .
  • QSAR Models : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent parameters (e.g., cell passage number, serum concentration, incubation time). For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays). Cross-validate with genetic knockdown models .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.